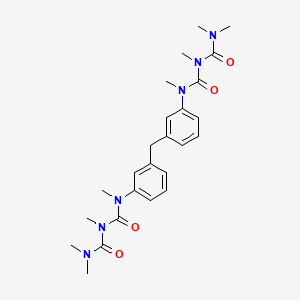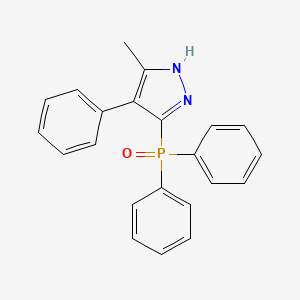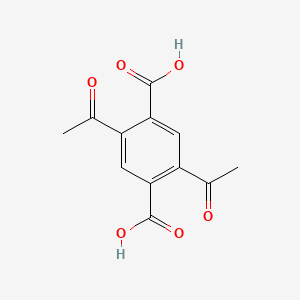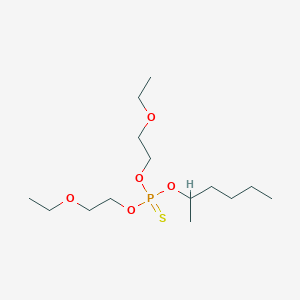
Biuret, 3,3-methylenebis(p-phenylene)bis(1,1,5,5-tetramethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of Biuret, 3,3-methylenebis(p-phenylene)bis(1,1,5,5-tetramethyl- involves multiple steps and specific reaction conditions. The synthetic routes typically include the reaction of appropriate precursors under controlled conditions to achieve the desired molecular structure. Industrial production methods may involve large-scale chemical processes to ensure the efficient and cost-effective synthesis of this compound .
Analyse Des Réactions Chimiques
Biuret, 3,3-methylenebis(p-phenylene)bis(1,1,5,5-tetramethyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Biuret, 3,3-methylenebis(p-phenylene)bis(1,1,5,5-tetramethyl- has a wide range of scientific research applications. In chemistry, it is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules. In biology and medicine, this compound may be studied for its potential biological activities and therapeutic applications. In industry, it can be used in the production of specialized materials and chemicals .
Mécanisme D'action
The mechanism of action of Biuret, 3,3-methylenebis(p-phenylene)bis(1,1,5,5-tetramethyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to particular enzymes or receptors, leading to changes in cellular processes and biochemical pathways. The exact molecular targets and pathways involved depend on the specific context and application of the compound .
Comparaison Avec Des Composés Similaires
Biuret, 3,3-methylenebis(p-phenylene)bis(1,1,5,5-tetramethyl- can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include other biuret derivatives or compounds with similar molecular structures.
Propriétés
Numéro CAS |
73728-84-4 |
|---|---|
Formule moléculaire |
C25H34N6O4 |
Poids moléculaire |
482.6 g/mol |
Nom IUPAC |
1-(dimethylcarbamoyl)-3-[3-[[3-[[dimethylcarbamoyl(methyl)carbamoyl]-methylamino]phenyl]methyl]phenyl]-1,3-dimethylurea |
InChI |
InChI=1S/C25H34N6O4/c1-26(2)22(32)30(7)24(34)28(5)20-13-9-11-18(16-20)15-19-12-10-14-21(17-19)29(6)25(35)31(8)23(33)27(3)4/h9-14,16-17H,15H2,1-8H3 |
Clé InChI |
VUPKIWHDDXVEGO-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(=O)N(C)C(=O)N(C)C1=CC=CC(=C1)CC2=CC(=CC=C2)N(C)C(=O)N(C)C(=O)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(dimethylamino)-N-[3-[[2-(dimethylamino)acetyl]amino]propyl]acetamide](/img/structure/B14466114.png)


![(1E)-N-(Propan-2-yl)-1-[(propan-2-yl)imino]-1H-phenalen-9-amine](/img/structure/B14466142.png)


![3-[2-(2-Pyridinyl)ethyl]-2,4-pentanedione](/img/structure/B14466165.png)


![8-(4-Methoxyphenyl)thieno[3,2-G]indolizine](/img/structure/B14466191.png)


